molecular formula C4H6FN5 B1341038 5-Fluoro-2-hydrazinylpyrimidin-4-amine CAS No. 925192-06-9

5-Fluoro-2-hydrazinylpyrimidin-4-amine

Cat. No.: B1341038
CAS No.: 925192-06-9
M. Wt: 143.12 g/mol
InChI Key: CMEFKTADURQXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine typically involves the introduction of a fluorine atom and a hydrazinyl group into a pyrimidine ring. One common method involves the reaction of 5-fluoropyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydrazinylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or the hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pyrimidine derivatives, while substitution reactions could introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

5-Fluoro-2-hydrazinylpyrimidin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.

    2-Hydrazinylpyrimidine: Similar structure but lacks the fluorine atom.

    4-Aminopyrimidine: Similar structure but lacks the hydrazinyl group.

Uniqueness

5-Fluoro-2-hydrazinylpyrimidin-4-amine is unique due to the presence of both a fluorine atom and a hydrazinyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-2-hydrazinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEFKTADURQXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NN)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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